molecular formula C8H8F3NS B1590162 2-Amino-5-(methylthio)benzotrifluoride CAS No. 59920-85-3

2-Amino-5-(methylthio)benzotrifluoride

Cat. No.: B1590162
CAS No.: 59920-85-3
M. Wt: 207.22 g/mol
InChI Key: ZMHBBQHIIBIBHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylthio)benzotrifluoride can be achieved through various synthetic routes. One common method involves the reaction of (trifluoromethyl)trimethylsilane with aniline . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(methylthio)benzotrifluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

2-Amino-5-(methylthio)benzotrifluoride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(methylthio)benzotrifluoride involves its interaction with molecular targets and pathways within biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The methylthio group can undergo oxidation and reduction reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(methylthio)benzotrifluoride is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-methylsulfanyl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHBBQHIIBIBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517277
Record name 4-(Methylsulfanyl)-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59920-85-3
Record name 4-(Methylsulfanyl)-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-thiocyano-2-trifluoromethylaniline (1.09 g., 0.005 mole) and sodium cyanide (0.125 g., 0.0025 mole) in methanol (50 ml) is refluxed for about 16 hours. Methanol is removed from the cool reaction mixture by evaporation under reduced pressure, the residue is taken up in methylene chloride, washed with water and dried. Removal of the drying agent and solvent gives the product as a yellow oil (1 g., 91 percent yield).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

A solution of 4-thiocyano-2-trifluoromethylaniline (2.1 g., 0.01 mole) in ethanol (25 ml) is added to a stirred solution of sodium sulfide nonahydrate (2.4 g., 0.01 mole) in water (5 ml) and the mixture is warmed (50° C.) for 40 minutes. Methyl iodide (1.55 g., 0.011 mole) is added to the warm reaction all at once, and stirring is continued for two hours. Thin layer chromatography on silica gel with 50 percent hexane-50 percent methylene chloride diluent alongside an authentic sample shows that all of the thiocyano compound is reacted to produce the desired product.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
thiocyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Nitro-5-methylthiobenzotrifluoride (190 g, 0.85 mole) in ethanol (1 l.) is reduced over Raney nickel at about 45 psi of hydrogen gas. After hydrogen uptake is complete the catalyst is deactivated with elemental sulfur, the mixture is filtered, and the filtrate evaporated under reduced pressure to afford the desired product as an oil. IR 2.9μ (strong NH band).
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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